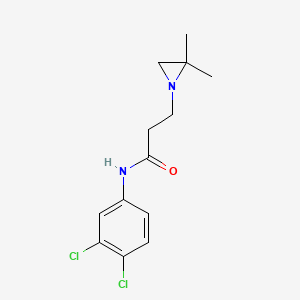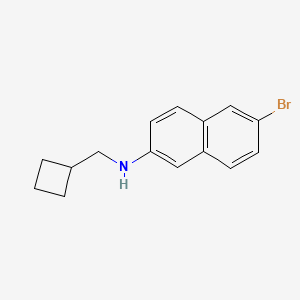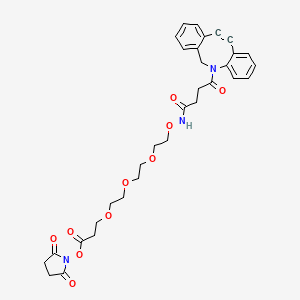
Chondroitin disaccharide di-diSB trisodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chondroitin disaccharide di-diSB trisodium salt is a synthetic compound derived from chondroitin sulfate, a glycosaminoglycan found in connective tissues. This compound is characterized by its unique disaccharide structure, which includes sulfated glucuronic acid and galactosamine units. It is commonly used in biochemical research due to its ability to mimic natural chondroitin sulfate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chondroitin disaccharide di-diSB trisodium salt typically involves the enzymatic or chemical degradation of chondroitin sulfate. The process includes:
Enzymatic Degradation: Using specific enzymes like chondroitinase to cleave chondroitin sulfate into disaccharide units.
Chemical Sulfation: Introducing sulfate groups to the disaccharide units under controlled conditions, often using sulfur trioxide-pyridine complex or chlorosulfonic acid.
Purification: The resulting product is purified through techniques such as ion-exchange chromatography and lyophilization to obtain the trisodium salt form.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. It involves:
Bulk Enzymatic Hydrolysis: Large-scale enzymatic hydrolysis of chondroitin sulfate.
Sulfation and Neutralization: Chemical sulfation followed by neutralization with sodium hydroxide to form the trisodium salt.
Purification and Drying: Advanced purification methods like high-performance liquid chromatography (HPLC) and drying techniques such as spray drying or freeze-drying.
Analyse Chemischer Reaktionen
Types of Reactions
Chondroitin disaccharide di-diSB trisodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or periodic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products
The major products formed from these reactions include various sulfated and non-sulfated derivatives of the disaccharide, which can be used for further biochemical studies.
Wissenschaftliche Forschungsanwendungen
Chondroitin disaccharide di-diSB trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a standard for the analysis of glycosaminoglycans and their derivatives.
Biology: Studied for its role in cell signaling and interaction with proteins.
Medicine: Investigated for its potential therapeutic effects in treating osteoarthritis and other joint disorders.
Industry: Utilized in the production of biomaterials and as a component in cosmetic formulations.
Wirkmechanismus
The mechanism of action of chondroitin disaccharide di-diSB trisodium salt involves its interaction with various molecular targets, including:
Proteoglycans: It binds to proteoglycans in the extracellular matrix, influencing cell adhesion and migration.
Enzymes: Acts as a substrate or inhibitor for enzymes involved in glycosaminoglycan metabolism.
Signaling Pathways: Modulates signaling pathways related to inflammation and tissue repair.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chondroitin disaccharide di-diSE trisodium salt
- Chondroitin disaccharide Δdi-0S sodium salt
- Chondroitin disaccharide Δdi-4S sodium salt
Uniqueness
Chondroitin disaccharide di-diSB trisodium salt is unique due to its specific sulfation pattern, which imparts distinct biochemical properties. Unlike other similar compounds, it has a higher affinity for certain proteins and enzymes, making it particularly useful in targeted biochemical studies.
Eigenschaften
Molekularformel |
C14H18NNa3O17S2 |
|---|---|
Molekulargewicht |
605.4 g/mol |
IUPAC-Name |
trisodium;2-[3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C14H21NO17S2.3Na/c1-4(17)15-8-11(10(32-34(25,26)27)7(3-16)28-13(8)21)30-14-9(31-33(22,23)24)5(18)2-6(29-14)12(19)20;;;/h2,5,7-11,13-14,16,18,21H,3H2,1H3,(H,15,17)(H,19,20)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3 |
InChI-Schlüssel |
QTXFYAVTBRRGLE-UHFFFAOYSA-K |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)[O-])OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Ethylphenoxy)methyl]pyrrolidine](/img/structure/B12069301.png)
![5-Methyl-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12069310.png)






![Hexanoic acid, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12069344.png)



![tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12069364.png)

